molecular formula C8H16ClNO B2757651 rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride CAS No. 2177269-89-3

rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride

Cat. No.: B2757651
CAS No.: 2177269-89-3
M. Wt: 177.67
InChI Key: WSDFMYRCXOWJGQ-DYPIYLMXSA-N
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Description

Pentalene-Based Compounds in Organic Chemistry

Pentalene, a fused bicyclic hydrocarbon with two cyclopentadiene rings (C₈H₆), is historically significant for its antiaromatic 8π-electron system, which renders it highly reactive and prone to dimerization. Early efforts to stabilize pentalene focused on steric protection, exemplified by the 1973 synthesis of 1,3,5-tri-tert-butylpentalene, which introduced bulky substituents to kinetically stabilize the core. The discovery of dilithium pentalenide in 1962 further revealed the potential for aromatic stabilization via electron injection, transforming pentalene into a planar 10π-electron dianion.

Modern advances in pentalene chemistry emphasize benzannulation strategies. For instance, dibenzo[a,e]pentalene derivatives, first reported in 1912, exhibit enhanced stability through conjugation with aromatic benzene rings. These modifications mitigate antiaromatic destabilization while preserving unique electronic properties, enabling applications in optoelectronics and organometallic ligand design. The 2021 review by Konishi and Yasuda highlights renewed interest in nonalternant hydrocarbons, with pentalene systems serving as key platforms for studying π-electron delocalization and antiaromaticity.

Evolution of Aminopentalenol Research

The integration of functional groups into pentalene frameworks, such as amino and hydroxyl moieties, represents a natural progression in diversifying nonalternant hydrocarbon chemistry. Early pentalene derivatives prioritized stabilization via alkylation or electron donation, but recent work explores polar substituents to modulate solubility and reactivity. The synthesis of rac-(2R,3aR,5R,6aS)-5-aminooctahydro-2-pentalenol hydrochloride likely builds on methodologies developed for dibenzo[a,e]pentalenes, such as transition metal-mediated cyclizations or anionic transannulation.

Key milestones include:

  • Steric Stabilization : Bulky substituents (e.g., tert-butyl groups) enabled isolation of reactive pentalene cores.
  • Electronic Modulation : Dianion formation and benzannulation strategies reduced antiaromatic destabilization.
  • Functionalization : Introduction of amino and hydroxyl groups expanded applications in catalysis and materials science.

Position within Bicyclic Amino Alcohol Classification

Bicyclic amino alcohols are characterized by fused ring systems containing both amine and alcohol functional groups. This compound belongs to the octahydro-pentalenol subclass, distinguished by its saturated bicyclo[3.3.0]octane framework. Compared to classical bicyclic amino alcohols like pseudopelletierine (a tropane alkaloid) or 2-aminonorbornanol, this compound exhibits:

Feature rac-Pentalenol Derivative Pseudopelletierine 2-Aminonorbornanol
Ring System Bicyclo[3.3.0]octane Bicyclo[3.2.1]octane Bicyclo[2.2.1]heptane
Functional Groups Amino, hydroxyl Tertiary amine, ketone Primary amine, hydroxyl
Aromaticity Nonalternant hydrocarbon Nonaromatic Nonaromatic

The nonalternant pentalene backbone confers distinct electronic properties, such as localized antiaromatic regions, which influence hydrogen-bonding capacity and acid-base behavior.

Stereochemical Significance of (2R,3aR,5R,6aS) Configuration

The stereodescriptor rac-(2R,3aR,5R,6aS) denotes a racemic mixture with four stereocenters in a specific relative configuration. Key stereochemical features include:

  • Cis-Decalin-like Geometry : The octahydro-pentalene system adopts a fused bicyclic structure resembling decalin, with chair-chair conformations minimizing ring strain.
  • Axial vs. Equatorial Substituents : The amino and hydroxyl groups occupy axial positions, enhancing intramolecular hydrogen bonding and influencing solubility.
  • Chiral Recognition : The stereochemical complexity enables potential enantioselective interactions in catalysis or molecular recognition, though the racemic nature limits optical activity.

X-ray crystallographic studies of related pentalene derivatives, such as dibenzo[a,e]pentalenes, reveal bond-length alternation (BLA) patterns indicative of partial antiaromatic character. Similar analyses of the title compound could clarify how stereochemistry modulates π-electron delocalization.

Comparative Analysis with Related Bicyclic Structures

The compound’s structural and electronic attributes differentiate it from other bicyclic amino alcohols:

  • Norbornene Derivatives : Unlike rigid norbornane systems, the pentalenol framework permits greater conformational flexibility due to its larger ring size.
  • Indanolamines : Benzannulated systems like 1-amino-2-indanol lack antiaromatic contributions, resulting in weaker electronic polarization.
  • Tropane Alkaloids : While tropanes feature bridgehead nitrogen atoms, the pentalenol derivative’s amino group resides at a non-bridgehead position, altering base strength and coordination chemistry.

The antiaromatic pentalene core may also enable unique redox behavior, as seen in dibenzo[a,e]pentalene dianions, which exhibit aromatic stabilization upon electron uptake.

Properties

IUPAC Name

(3aR,6aS)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-1-5-3-8(10)4-6(5)2-7;/h5-8,10H,1-4,9H2;1H/t5-,6+,7?,8?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDFMYRCXOWJGQ-RHSYLKOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC2CC1N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@@H]2CC1N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the octahydro-2-pentalenol core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the amino group: The amino group is introduced through a series of reactions, often involving the use of reagents such as ammonia or amines.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.

Chemical Reactions Analysis

rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

rel-(2R,5S)-5-Phenylpyrrolidine-2-carboxamide Hydrochloride

  • Molecular Formula: Not explicitly stated, but inferred to include a phenyl-substituted pyrrolidine core.
  • Molecular Weight : 582.70 g/mol .
  • CAS : 2092801-29-9 ; MDL : EN300-746894 .
  • Structural Features: A pyrrolidine ring substituted with a phenyl group (5-position) and a carboxamide (2-position). The "rel-" prefix denotes relative stereochemistry.
  • Key Differences : Larger molecular weight due to the phenyl and carboxamide substituents. The absence of a fused bicyclic system distinguishes it from the primary compound.

(3aR,6aS)-5,5-Difluoro-octahydrocyclopenta[c]pyrrole Hydrochloride

  • Molecular Formula: Not provided, but includes a cyclopenta[c]pyrrole core.
  • Molecular Weight: Not explicitly listed.
  • CAS: Not provided; MDL: MFCD29037432 and EN300-747050 .
  • Structural Features : A fused bicyclic system (cyclopentapyrrole) with two fluorine atoms at the 5-position. The (3aR,6aS) configuration specifies absolute stereochemistry.
  • The stereochemical purity (non-racemic) contrasts with the racemic nature of the primary compound.

Chiral tert-Butyl N-[5-(Piperidin-4-yl)-1H-pyrazol-4-yl]carbamate

  • Molecular Formula : C13H22N4O2 .
  • Molecular Weight : 582.70 g/mol .
  • CAS: Not provided.
  • Structural Features : A pyrazole ring linked to a piperidine moiety via a carbamate group. The tert-butyl group provides steric bulk.
  • Key Differences : Aza-heterocyclic system (pyrazole-piperidine) instead of a fused bicyclic core. The carbamate functional group introduces hydrolytic sensitivity absent in the primary compound.

Tabulated Comparison

Property rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol HCl rel-(2R,5S)-5-phenylpyrrolidine-2-carboxamide HCl (3aR,6aS)-5,5-difluoro-octahydrocyclopenta[c]pyrrole HCl Chiral tert-butyl N-[5-(piperidin-4-yl)-1H-pyrazol-4-yl]carbamate
Molecular Weight (g/mol) 207.70 582.70 Not provided 582.70
Core Structure Fused pentalene Pyrrolidine Cyclopenta[c]pyrrole Pyrazole-piperidine
Key Substituents -NH2, -OH -Ph, -CONH2 -F (x2) -Piperidinyl, -OC(O)N(t-Bu)
Stereochemistry Racemic mixture Relative stereochemistry ("rel-") Absolute (3aR,6aS) Chiral centers unspecified
Salt Form Hydrochloride Hydrochloride Hydrochloride Free base (carbamate)

Research Implications and Limitations

  • Functional Group Impact : Fluorinated and carbamate-containing analogs may exhibit improved pharmacokinetic profiles (e.g., bioavailability, half-life) but require synthetic optimization due to stability challenges .
  • Evidence Gaps : The provided data lacks pharmacological or biochemical data (e.g., binding affinities, toxicity profiles), limiting mechanistic comparisons.

Q & A

Q. What are the critical parameters for optimizing the synthesis of rac-(2R,3aR,5R,6aS)-5-aminooctahydro-2-pentalenol hydrochloride?

The synthesis of this bicyclic amine hydrochloride involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate ring closure but risk side reactions like epimerization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while protic solvents (e.g., ethanol) improve salt precipitation .
  • Reaction time : Extended times (>24 hours) may improve yield but could degrade stereochemical integrity. Monitor via HPLC . Methodological recommendation: Use a fractional factorial design (e.g., Taguchi method) to balance yield (>70%) and enantiomeric excess (>95%) .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for the hydrochloride salt .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) with known analogs to confirm ring conformations (e.g., chair vs. boat) .
  • Circular dichroism (CD) : Validate optical activity differences between enantiomers if separated .

Q. What are the solubility and stability considerations for this compound in aqueous vs. organic media?

  • Aqueous solubility : The hydrochloride salt improves water solubility (≈50 mg/mL at pH 4–5) due to ionic interactions .
  • Organic solvents : Stable in DMSO (>6 months at -20°C) but prone to decomposition in chlorinated solvents (e.g., DCM) under light . Methodological recommendation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound compared to structural analogs?

  • Case study : rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole hydrochloride (analog) shows 10-fold lower binding affinity to serotonin receptors due to axial vs. equatorial amine orientation .
  • Experimental validation : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by SPR assays to quantify receptor-ligand kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Data discrepancies may arise from:
  • Impurity profiles : Trace amines (e.g., unreacted intermediates) can act as off-target agonists. Use preparative HPLC (C18 column, 0.1% TFA/ACN gradient) to isolate >99% pure material .
  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) alters ionization of the amine group, impacting receptor interactions. Standardize assays using HEPES buffer (pH 7.2) .
    Methodological recommendation: Replicate conflicting studies under harmonized protocols (e.g., OECD guidelines) .

Q. What strategies are recommended for studying the compound’s mechanism of action in complex biological systems?

  • Target deconvolution : Combine CRISPR-Cas9 gene silencing with activity-based protein profiling (ABPP) to identify engaged enzymes/receptors .
  • Metabolic pathway mapping : Use 13^{13}C-labeled compound (synthesized via reductive amination with 13^{13}CH3_3COOH) to track incorporation into cellular metabolites via LC-HRMS .

Q. How can researchers optimize enantiomeric separation for pharmacological studies?

  • Chiral chromatography : Use a Chiralpak IA-3 column (hexane:isopropanol:DEA = 85:15:0.1) with a resolution factor >1.5 .
  • Kinetic resolution : Employ lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) to selectively modify one enantiomer .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves (ASTM D6978 standard) and FFP3 respirators during synthesis to prevent inhalation of fine hydrochloride particles .
  • Waste disposal : Neutralize acidic residues with 10% NaHCO3_3 before incineration .

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